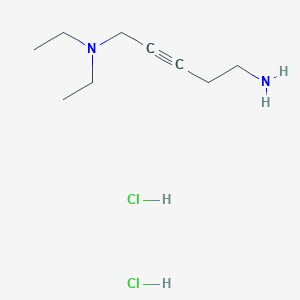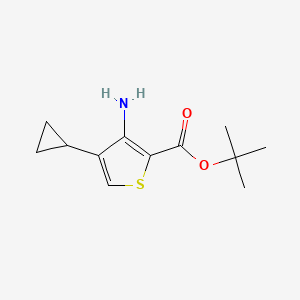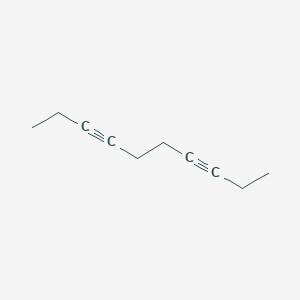![molecular formula C10H19NO B13091069 3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
3-[(3-Methylcyclohexyl)oxy]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C10H19NO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylcyclohexyl)oxy]azetidine typically involves the reaction of 3-methylcyclohexanol with azetidine under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like acetonitrile or methanol at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反应分析
Types of Reactions: 3-[(3-Methylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.
科学研究应用
3-[(3-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of 3-[(3-Methylcyclohexyl)oxy]azetidine involves its interaction with various molecular targets, depending on its application. In polymer chemistry, it acts as a monomer that can undergo ring-opening polymerization to form polyamines . In biological systems, its activity may involve binding to specific enzymes or receptors, although detailed mechanisms are still under investigation.
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness: 3-[(3-Methylcyclohexyl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group and an azetidine ring makes it a versatile intermediate for various chemical transformations and applications.
属性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC 名称 |
3-(3-methylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI 键 |
RFHNJHRRSMQJKA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)OC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


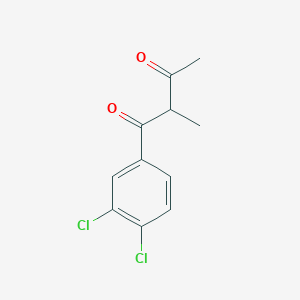

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
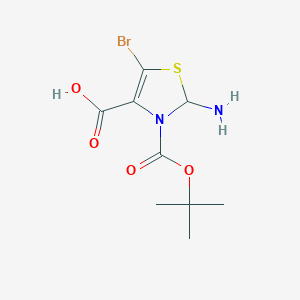
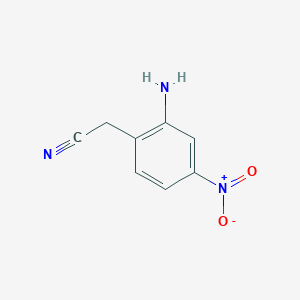


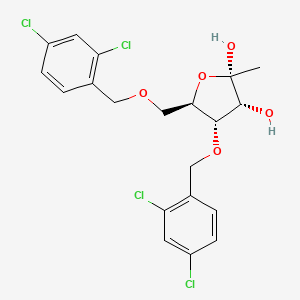

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
